N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine
CAS No.: 1040686-96-1
Cat. No.: VC2906474
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040686-96-1 |
|---|---|
| Molecular Formula | C14H23NO2 |
| Molecular Weight | 237.34 g/mol |
| IUPAC Name | 2-methoxy-N-[[4-(2-methylpropoxy)phenyl]methyl]ethanamine |
| Standard InChI | InChI=1S/C14H23NO2/c1-12(2)11-17-14-6-4-13(5-7-14)10-15-8-9-16-3/h4-7,12,15H,8-11H2,1-3H3 |
| Standard InChI Key | YXEUTEIFAUMXGE-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=CC=C(C=C1)CNCCOC |
| Canonical SMILES | CC(C)COC1=CC=C(C=C1)CNCCOC |
Introduction
Chemical Structure and Properties
N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine belongs to the class of aromatic amines, featuring a benzene ring with specific functional group attachments. The molecular structure consists of a central benzyl group with an isobutoxy substituent positioned at the para position of the aromatic ring. This benzyl group is connected to an ethanamine component that contains a methoxy functional group, creating a molecule with both hydrophobic and hydrophilic regions.
Basic Chemical Information
The compound is characterized by several fundamental chemical parameters that define its identity and properties:
| Property | Value |
|---|---|
| Chemical Name | N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine |
| CAS Registry Number | 1040686-96-1 |
| Molecular Formula | C₁₄H₂₃NO₂ |
| Molecular Weight | 237.34 g/mol |
| Structural Classification | Aromatic amine |
| Functional Groups | Isobutoxy, amine, methoxy |
The molecular structure features an aromatic ring system with electron-donating substituents, which influences its chemical reactivity and physical properties. The presence of both the isobutoxy and methoxy groups confers specific solubility characteristics, making the compound soluble in organic solvents such as dichloromethane and toluene.
Physical and Chemical Characteristics
While comprehensive experimental data on the physical properties of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine is limited, certain characteristics can be inferred from its structural features:
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The presence of the aromatic ring likely contributes to UV absorbance properties
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The isobutoxy group increases lipophilicity and enhances solubility in non-polar solvents
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The amine functionality provides a site for hydrogen bonding and potential protonation
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The methoxy group adds additional polarity and potential for intermolecular interactions
Given its structure, this compound would be expected to exhibit properties similar to other aromatic amines, including sensitivity to oxidation under certain conditions and the ability to participate in various chemical reactions at the amine nitrogen.
Synthesis Methodologies
The synthesis of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine typically involves several carefully controlled reaction steps. The preparation requires precise management of reaction conditions to ensure high yield and purity of the final product.
General Synthetic Approach
The synthesis of this compound typically employs multi-step organic reactions that must be carefully monitored and controlled to achieve the desired product. The general approach may involve:
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Preparation of the 4-isobutoxybenzaldehyde starting material
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Reductive amination with 2-methoxyethylamine
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Purification steps to isolate the target compound
Common solvents used in these synthetic procedures include dichloromethane and toluene, which facilitate solubility of reagents and intermediates while promoting reaction progress.
Reaction Parameters and Considerations
The synthesis of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine requires careful attention to reaction parameters that significantly impact yield and purity:
| Parameter | Consideration | Impact on Synthesis |
|---|---|---|
| Temperature | Requires careful control | Affects reaction rate and selectivity |
| pH | Must be monitored and adjusted | Influences amine reactivity and product stability |
| Solvent Selection | Dichloromethane or toluene commonly used | Facilitates solubility and reaction kinetics |
| Reaction Time | Variable based on conditions | Must be optimized to maximize yield |
| Purification Method | Multiple techniques may be required | Critical for obtaining high-purity product |
The reductive amination step, which forms the critical C-N bond in the target structure, typically employs reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under carefully controlled conditions. The choice of reducing agent and reaction conditions significantly influences the stereoselectivity and yield of the process.
Structural Analysis and Characterization
The structural confirmation and purity assessment of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine typically involves multiple analytical techniques that provide complementary information about the compound's identity and properties.
Structural Similarity Analysis
N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine shares structural similarities with other functionalized benzylamines that have been investigated for various applications. Compounds with aromatic rings connected to amine functionalities through methylene linkages often demonstrate interesting biological and chemical properties, including potential interactions with various protein targets.
The structural features of this compound can be compared to other bioactive molecules containing similar motifs, such as those evaluated for their antioxidant properties. For instance, certain 4,5-dimethoxy-2-nitrobenzohydrazide derivatives have demonstrated potent antioxidant properties in oxygen radical absorbance capacity (ORAC) assays . While N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine has a different core structure, the presence of similar functional groups may suggest potential for biological activity that warrants investigation.
| Compound | Structural Similarities | Key Differences |
|---|---|---|
| N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine | Base structure | Contains isobutoxy group |
| N-(2-methoxyethoxy)-1-(4-methoxyphenyl)ethanamine | Methoxyphenyl moiety, ethanamine component | Different ether linkage position |
| 4,5-dimethoxy-2-nitrobenzohydrazide derivatives | Methoxy-substituted aromatic ring | Different core structure and functional groups |
Chemical Reactivity and Stability
The chemical behavior of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine can be predicted based on its functional groups and structural features, even though specific experimental data is limited in the available search results.
Reactivity Patterns
The compound contains several reactive sites that can participate in various chemical transformations:
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Secondary Amine Functionality: The nitrogen atom can act as a nucleophile in alkylation or acylation reactions, allowing for further functionalization of the molecule. It can also participate in acid-base chemistry, accepting protons in acidic media.
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Ether Linkages: Both the isobutoxy and methoxy groups contain ether bonds that, while generally stable under neutral conditions, may be cleaved under strongly acidic conditions or with certain reagents like boron tribromide.
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Aromatic Ring: The benzene core can potentially undergo electrophilic aromatic substitution reactions, although the para-substitution pattern may limit reaction at this position.
Stability Considerations
Understanding the stability of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine under various conditions is essential for its proper handling, storage, and application:
| Condition | Expected Stability | Potential Degradation Pathways |
|---|---|---|
| Ambient Temperature | Likely stable | Minimal degradation expected |
| Exposure to Light | Potentially sensitive | Possible photooxidation of aromatic ring or amine |
| Acidic Conditions | Moderate stability | Protonation of amine; possible ether cleavage in strong acid |
| Basic Conditions | Generally stable | Minimal reactivity expected |
| Oxidative Environment | Potentially reactive | Oxidation at nitrogen or aromatic ring possible |
For long-term storage, protection from light, moisture, and oxidizing conditions would likely be recommended to preserve the compound's integrity and purity.
Future Research Directions
Given the limited published information on N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine, several research directions warrant exploration to better understand its properties and potential applications.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could provide valuable insights into how specific structural features contribute to its properties and potential biological activities:
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Variation of the alkoxy substituent (chain length and branching)
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Modification of the linking groups between aromatic ring and amine
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Introduction of additional functional groups to enhance specific properties
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Investigation of stereochemical effects if applicable
Such studies could help identify optimized derivatives with enhanced properties for specific applications in proteomics or other fields.
Comprehensive Characterization
A thorough physicochemical characterization of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine would provide valuable reference data for researchers:
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Complete spectroscopic analysis (NMR, IR, UV-Vis, mass spectrometry)
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Determination of physical properties (melting point, solubility parameters, partition coefficient)
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Crystallographic studies if crystalline forms can be obtained
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Stability studies under various environmental conditions
This comprehensive characterization would establish a solid foundation for future research involving this compound and facilitate its proper handling and application.
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